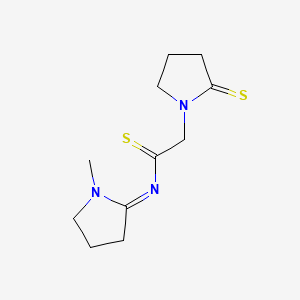
N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide typically involves the condensation of 4-Methylphenylsulfonyl isocyanate with 1-Methyl-2-pyrrolidone . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glucose transport in the intestines, which can help regulate blood glucose levels . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide: A structurally similar compound with hypoglycemic properties.
4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine: Another related compound with potential biological activities.
Uniqueness
N-(1-Methyl-2-pyrrolidinylidene)-2-thioxo-1-pyrrolidineethanethioamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S2/c1-13-6-2-4-9(13)12-10(15)8-14-7-3-5-11(14)16/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZNEFYNRZMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NC(=S)CN2CCCC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126647-15-2 |
Source


|
| Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-benzyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5662771.png)
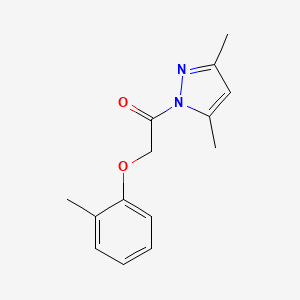
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)
![[(3aS*,9bS*)-7-methoxy-2-(pyridin-3-ylmethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5662811.png)
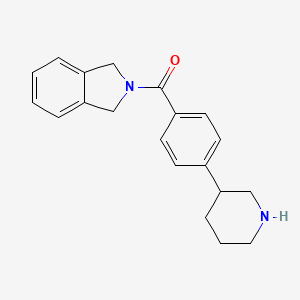
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5662820.png)
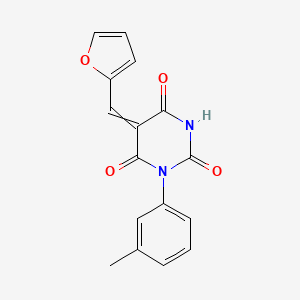
![2-[2-(2-isopropyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5662837.png)
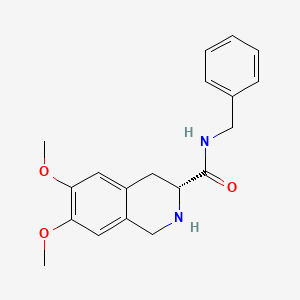
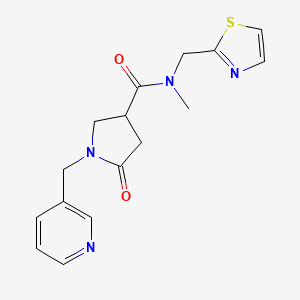
![methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5662855.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B5662860.png)
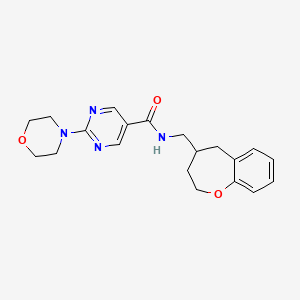
![6-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-N-methylpyrimidin-4-amine](/img/structure/B5662879.png)
